Ethane-d6
Overview
Description
Its molecular formula is C2D6, and it has a molecular weight of 36.1060 . This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and experimental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethane-d6 can be synthesized through the reaction of deuterium gas with ethylene in the presence of a catalyst. The reaction typically occurs under high pressure and temperature conditions to facilitate the exchange of hydrogen atoms with deuterium atoms. Another method involves the reduction of deuterated ethyl iodide (C2D5I) with deuterium gas in the presence of a metal catalyst such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound involves the catalytic exchange of hydrogen atoms in ethane with deuterium atoms. This process is carried out in specialized reactors designed to handle high pressures and temperatures. The use of deuterium gas and appropriate catalysts ensures a high yield of this compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Ethane-d6 undergoes various chemical reactions similar to those of ethane, including:
Oxidation: this compound can be oxidized to form deuterated ethanol (C2D5OD) and deuterated acetic acid (C2D4O2).
Reduction: Reduction reactions involving this compound typically result in the formation of deuterated methane (CD4).
Substitution: this compound can undergo substitution reactions where one or more deuterium atoms are replaced with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum deuteride (LiAlD4) are used to facilitate reduction reactions.
Substitution: Halogenation reactions using chlorine (Cl2) or bromine (Br2) can lead to the formation of deuterated ethyl halides.
Major Products Formed
Oxidation: Deuterated ethanol (C2D5OD) and deuterated acetic acid (C2D4O2).
Reduction: Deuterated methane (CD4).
Substitution: Deuterated ethyl halides such as C2D5Cl and C2D5Br.
Scientific Research Applications
Ethane-d6 is widely used in scientific research due to its isotopic properties. Some of its applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: this compound is used as a solvent and reference standard in NMR spectroscopy due to its deuterium content, which provides a clear and distinct signal.
Mass Spectrometry: It is used as a calibration standard in mass spectrometry to analyze and identify various compounds.
Isotope Labeling: this compound is used in isotope labeling studies to trace the pathways of chemical reactions and biological processes.
Chemical Kinetics: Researchers use this compound to study reaction mechanisms and kinetics, as the presence of deuterium can influence reaction rates and pathways.
Mechanism of Action
The mechanism of action of ethane-d6 in various applications is primarily due to the presence of deuterium atoms. Deuterium has a higher mass compared to hydrogen, which affects the vibrational frequencies and bond strengths in the molecule. This isotopic effect can influence reaction rates, product distributions, and the stability of intermediates in chemical reactions. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in the identification and analysis of compounds.
Comparison with Similar Compounds
Ethane-d6 is compared with other deuterated alkanes such as methane-d4 (CD4) and propane-d8 (C3D8). These compounds share similar isotopic properties but differ in their molecular structures and applications. For example:
Methane-d4 (CD4): Used in NMR spectroscopy and as a calibration standard in mass spectrometry. It has a simpler structure compared to this compound.
Propane-d8 (C3D8): Used in similar applications as this compound but has a larger molecular structure, making it suitable for studying more complex reaction mechanisms.
This compound is unique due to its balance of simplicity and versatility, making it a valuable compound in various scientific research applications.
Properties
IUPAC Name |
1,1,1,2,2,2-hexadeuterioethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6/c1-2/h1-2H3/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMSDBZUPAUEDD-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167532 | |
Record name | Ethane-d6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10167532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
36.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Compressed gas; [Sigma-Aldrich MSDS] | |
Record name | Ethane-d6 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13656 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
1632-99-1 | |
Record name | Ethane-d6 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001632991 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethane-d6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10167532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethane-d6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of ethane-d6? How do its spectroscopic properties differ from ethane?
A1: this compound has the molecular formula C2D6 and a molecular weight of 36.11 g/mol. The presence of deuterium significantly affects its vibrational frequencies due to the mass difference compared to hydrogen. This results in characteristic shifts in infrared (IR) and Raman spectra, making spectroscopic identification and analysis possible. For example, the parallel band of ethane is observed at 2753 cm-1, while in this compound, it shifts to 2816 cm-1. [] This isotopic shift is also noticeable in other vibrational modes, as observed in studies on the vibrational spectra of solid this compound. []
Q2: How does deuterium substitution in this compound affect its reactivity compared to ethane?
A2: The presence of deuterium in this compound leads to a kinetic isotope effect. This means that the rate of chemical reactions involving C-D bond cleavage is slower compared to C-H bond cleavage in ethane. This effect is attributed to the difference in zero-point vibrational energies between C-D and C-H bonds. For instance, the thermal dissociation of this compound exhibits a secondary kinetic isotope effect where the rate constant ratio (kD1/kH1) is consistently greater than unity across various temperatures and pressures. []
Q3: Can you elaborate on the significance of this kinetic isotope effect in studying reaction mechanisms?
A3: The kinetic isotope effect serves as a powerful tool for elucidating reaction mechanisms. By comparing the reaction rates of ethane and this compound, researchers can gain insights into the rate-determining steps and the nature of bond breaking and forming processes. For example, in the study on the thermal decomposition of this compound, the observed kinetic isotope effect supported the involvement of C-H bond breaking in the rate-determining step. [] Additionally, research on the relative reactivities of ethane and this compound towards hot tritium atoms demonstrated that the replacement of hydrogen with deuterium led to variations in reaction pathways and product distributions. []
Q4: How is this compound utilized in radiolysis studies to understand reaction pathways?
A4: this compound plays a crucial role in radiolysis experiments by helping decipher complex reaction mechanisms initiated by ionizing radiation. By employing mixtures of ethane and this compound, researchers can trace the origin of products and identify whether they originate from molecular detachment processes or radical reactions. For instance, studies on the radiolysis of ethane:this compound mixtures revealed that a significant portion of methane production occurs via molecular detachment pathways, independent of methyl radical involvement. [] This finding challenged the prevailing understanding of methane formation solely through radical mechanisms.
Q5: Are there specific examples of how this compound contributed to understanding hydrogen formation in radiolysis?
A5: Yes, studies utilizing ethane-ethane-d6-ethylene mixtures provided valuable insights into the mechanisms of hydrogen formation during ethane radiolysis. [] The isotopic composition analysis of the produced hydrogen revealed that a major portion originated from molecular detachment directly from ethane molecules, while a smaller fraction was formed through hydrogen atom abstraction from ethane by hot hydrogen atoms. These findings highlighted the significance of both molecular and radical pathways in radiolytic hydrogen production.
Q6: How does this compound contribute to understanding vibrational relaxation processes in liquids?
A6: this compound serves as a model system for investigating vibrational relaxation dynamics in liquids using Raman spectroscopy. The distinct vibrational frequencies of C-D bonds in this compound, compared to C-H bonds in ethane, allow for selective excitation and probing of vibrational modes. Analysis of the bandwidths and lineshapes in the Raman spectra of this compound provided insights into the timescales and mechanisms of energy transfer between vibrational modes and the surrounding solvent molecules. [, ]
Q7: How is this compound employed in computational chemistry to study molecular structures and interactions?
A7: this compound serves as a valuable benchmark molecule for developing and validating computational methods in chemistry. Due to its small size and well-defined structure, this compound allows for high-level quantum chemical calculations to determine its vibrational frequencies, potential energy surfaces, and other molecular properties with high accuracy. These calculated data can then be compared to experimental measurements, such as IR and Raman spectra, to assess the performance and reliability of computational models. [] Such studies contribute to refining theoretical methods for accurately predicting the properties and behavior of more complex molecules.
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